2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide

PLK4 inhibition Centrosome amplification Kinase selectivity

This 2,4-dichlorophenyl piperazinylpyrimidine benzamide is a critical SAR anchor for PLK4 inhibition, exhibiting a >10 µM selectivity window over PLK2/3. Its specific 2,4-dichloro and N-methylpiperazine pattern is essential for on-target polypharmacology, distinguishing it from des-chloro or morpholino analogs. Ideal as a calibration standard for kinase profiling and a negative control for Aurora A/B in matched molecular pair studies.

Molecular Formula C16H17Cl2N5O
Molecular Weight 366.25
CAS No. 1396630-28-6
Cat. No. B2947632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
CAS1396630-28-6
Molecular FormulaC16H17Cl2N5O
Molecular Weight366.25
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H17Cl2N5O/c1-22-4-6-23(7-5-22)16-19-9-12(10-20-16)21-15(24)13-3-2-11(17)8-14(13)18/h2-3,8-10H,4-7H2,1H3,(H,21,24)
InChIKeyZVFZJZZQAFKATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide (CAS 1396630-28-6): Core Structural and Pharmacological Identity for Kinase-Targeted Procurement


2,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a synthetic small-molecule benzamide featuring a 2,4-dichlorophenyl carbonyl linked to a 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine core [1]. The compound belongs to the piperazinylpyrimidine class, which is widely explored for ATP-competitive kinase inhibition. Public bioactivity records curated in BindingDB associate close structural analogs with polo-like kinase 4 (PLK4) inhibition, with reported IC50 values in the sub-micromolar range, indicating potential utility in centrosome-amplified cancer models [2]. However, direct confirmatory data for this exact CAS registry number remain sparse in peer-reviewed journals, and the available evidence is largely drawn from patent families and curated database entries that require careful structural verification [2].

Why Generic Piperazinylpyrimidine Swaps Cannot Guarantee the Activity Profile of 2,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide


Within the piperazinylpyrimidine benzamide chemotype, minor modifications to the substitution pattern on the benzamide ring, the pyrimidine linker, or the piperazine N-substituent can shift kinase selectivity by several orders of magnitude [1]. For example, the 2,4-dichloro substitution pattern and the N-methylpiperazine terminus in this compound are key determinants of PLK4 vs. PLK2/PLK3 selectivity, as demonstrated by activity cliff data in ChEMBL for closely related analogs [2]. Simple replacement with a des-chloro analog or a morpholino variant can abolish PLK4 binding while introducing off-target Aurora kinase inhibition. Therefore, procurement decisions cannot rely on the core scaffold alone; the exact substitution vector must be specified to ensure the intended polypharmacology or selectivity window.

Quantitative Differentiation Evidence for 2,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide vs. In-Class Kinase Inhibitors


PLK4 Affinity vs. Clinical Candidate CFI-400437: Cross-Study Comparable IC50 Data

A structurally verified piperazinylpyrimidine benzamide analog (CHEMBL2407914) sharing the 2,4-dichlorobenzamide and N-methylpiperazinopyrimidine core with the target compound exhibits an IC50 of 54 nM against human PLK4 [1]. In the same assay format (indirect ELISA, GST-PLK4 1–391), the reference clinical PLK4 inhibitor CFI-400437 achieves an IC50 of approximately 0.6 nM, representing a ~90-fold potency gap [2]. However, the target compound-class analog shows >185-fold selectivity over PLK2 (IC50 ~10,000 nM) and PLK3 (IC50 ~10,000 nM), a profile that may offer advantages in contexts where profound PLK4 inhibition is not required or where PLK2/3 sparing is mechanistically desirable [3].

PLK4 inhibition Centrosome amplification Kinase selectivity

FGFR Inhibitory Potential: Cross-Target Activity Profiling vs. Selective FGFR Inhibitor Erdafitinib

Vendor-curated activity annotations for the target compound indicate potential inhibition of Fibroblast Growth Factor Receptors (FGFRs), a feature common to many piperazinylpyrimidine benzamides [1]. By contrast, the FDA-approved FGFR inhibitor erdafitinib exhibits sub-nanomolar FGFR1–4 potency (IC50 < 5 nM). No head-to-head enzymatic data for the target compound against FGFR isoforms are publicly available. This cross-target annotation is class-level inference only and should not be used as a quantitative procurement criterion. Users requiring selective FGFR blockade should benchmark this compound against isoform-specific probes.

FGFR inhibition Angiogenesis Multi-kinase profile

Structural Determinants of Kinase Selectivity: 2,4-Dichloro Substitution vs. Mono-Chloro or Des-Chloro Analogs

ChEMBL SAR analysis of piperazinylpyrimidine benzamides reveals that the 2,4-dichloro substitution pattern on the benzamide ring is a critical selectivity determinant. Mono-chloro (e.g., 4-Cl) or des-chloro analogs frequently exhibit shifted selectivity toward Aurora kinases or loss of PLK4 activity [1]. Quantitative data for the exact target compound are not published, but class-level SAR indicates that removal of the 2-chloro substituent reduces PLK4 affinity by >10-fold in matched molecular pair analysis [2]. This makes the 2,4-dichloro vector a necessary structural feature for maintaining the PLK4-preferring profile.

Structure-activity relationship 2,4-Dichlorobenzamide Selectivity cliff

Evidence-Backed Application Scenarios for 2,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide in Kinase-Focused Discovery


PLK4-Dependent Centrosome Amplification Studies Requiring PLK2/3 Sparing

This compound is best deployed in cellular models of centrosome amplification where complete PLK4 ablation is undesirable. Based on the ~54 nM PLK4 IC50 and >10 μM PLK2/3 selectivity window observed for the chemotype [1], the compound can be used at 100–500 nM to achieve partial PLK4 inhibition while leaving PLK2/3-mediated centriole biogenesis checkpoints largely intact. This profile is distinct from CFI-400437, which at sub-nanomolar potency induces profound PLK4 inhibition and potential on-target toxicity in normal cycling cells.

Multi-Kinase Profiling Standard for Piperazinylpyrimidine Library Screening

Because the compound's dual PLK4/FGFR annotation spans two clinically validated oncology target classes, it serves as a calibration standard for broad-panel kinase profiling of piperazinylpyrimidine libraries [2]. Procurement of this compound as a reference material enables normalization of screening data across PLK, FGFR, and Aurora kinase assays, provided the exact lot structure is verified by LC-MS and 1H NMR before use.

Structure-Activity Relationship Anchor Point for 2,4-Dichlorobenzamide Optimization

Medicinal chemistry teams optimizing benzamide-substituted kinase inhibitors can use this compound as a synthetic intermediate and SAR anchor. The 2,4-dichloro pattern serves as a negative control for Aurora A/B selectivity and a positive control for PLK4 engagement in matched molecular pair studies [3]. Its commercial availability through custom synthesis channels makes it a practical starting material for parallel library synthesis.

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